3-(4-ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline
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Overview
Description
3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a complex organic compound that features a quinoline core structure substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the various substituents through a series of reactions, including:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Ethoxybenzoyl Group: This can be achieved through Friedel-Crafts acylation, where the quinoline core reacts with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Piperazine Substitution: The final step involves the substitution of the quinoline core with 4-(4-methoxyphenyl)piperazine, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline core or the benzoyl group, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, particularly at the piperazine and quinoline rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as an anticancer, antiviral, or antibacterial agent due to its complex structure and functional groups.
Biological Studies: It can be used in studies to understand its interaction with various biological targets, such as enzymes or receptors.
Pharmacology: The compound can be investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The quinoline core and piperazine moiety are known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Quinolone Derivatives: Compounds like ciprofloxacin and levofloxacin, which are known for their antibacterial properties.
Piperazine Derivatives: Compounds like piperazine citrate, used as an anthelmintic.
Methoxybenzoyl Derivatives: Compounds like methoxybenzoyl chloride, used in organic synthesis.
Uniqueness
What sets 3-(4-ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline apart is its unique combination of functional groups and the potential for diverse biological activities. The presence of both quinoline and piperazine moieties in a single molecule offers a wide range of interactions with biological targets, making it a promising candidate for further research.
Properties
IUPAC Name |
(4-ethoxyphenyl)-[6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O4/c1-4-37-24-9-5-21(6-10-24)30(34)27-20-31-28-14-13-25(36-3)19-26(28)29(27)33-17-15-32(16-18-33)22-7-11-23(35-2)12-8-22/h5-14,19-20H,4,15-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNWVSKCBPRUNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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